N-[2-(1-benzylimidazol-2-yl)ethyl]-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxamide
Description
N-[2-(1-benzylimidazol-2-yl)ethyl]-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxamide is a complex organic compound that features a unique structure combining an imidazole ring, a pyrrolidine ring, and a carboxamide group
Properties
IUPAC Name |
N-[2-(1-benzylimidazol-2-yl)ethyl]-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-15-8-11-23(17(15)14-24)19(25)21-9-7-18-20-10-12-22(18)13-16-5-3-2-4-6-16/h2-6,10,12,15,17,24H,7-9,11,13-14H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHESZKNQEFGLBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1CO)C(=O)NCCC2=NC=CN2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzylimidazol-2-yl)ethyl]-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia.
Alkylation: The imidazole ring is then alkylated with benzyl chloride to introduce the benzyl group.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reductive amination of 3-methylpyrrolidine with formaldehyde and a suitable amine.
Coupling Reaction: The final step involves coupling the benzylimidazole derivative with the pyrrolidine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzylimidazol-2-yl)ethyl]-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.
Reduction: Conversion of the carboxamide group to an amine.
Substitution: Introduction of various functional groups in place of the benzyl group.
Scientific Research Applications
N-[2-(1-benzylimidazol-2-yl)ethyl]-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Industry: The compound can be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which N-[2-(1-benzylimidazol-2-yl)ethyl]-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxamide exerts its effects depends on its specific application:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Polymerization: In materials science, the compound may act as a monomer or cross-linker, influencing the properties of the resulting polymer.
Comparison with Similar Compounds
Similar Compounds
2-Aminoethyl methacrylate hydrochloride: Used in the production of polymers and copolymers.
Bromomethyl methyl ether: Used in the synthesis of various organic compounds.
Indole, Benzimidazole, Quinoline: Fused heterocyclic compounds with aromatic properties.
Uniqueness
N-[2-(1-benzylimidazol-2-yl)ethyl]-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxamide is unique due to its combination of an imidazole ring, a pyrrolidine ring, and a carboxamide group, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
